molecular formula C15H18N4O4 B2626734 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-19-6

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2626734
CAS RN: 1105232-19-6
M. Wt: 318.333
InChI Key: XJEKYDCYXUUPHP-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system and play a crucial role in cognitive function, memory, and learning. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Scientific Research Applications

Antioxidant Activity Enhancement

The enzymatic modification of related phenolic compounds has been explored for the synthesis of dimers with significantly higher antioxidant capacity than their starting substrates. Such processes typically involve the use of laccases to modify phenolic antioxidants, potentially applicable to enhancing the antioxidant activity of similar compounds (Adelakun et al., 2012).

Antimicrobial Activity

Some derivatives of related urea compounds have been synthesized and showed promising antimicrobial activities against a variety of susceptible and resistant Gram-positive and Gram-negative bacteria. This indicates potential for the development of new antimicrobial agents from similar urea-based compounds (Sharma et al., 2004).

Anticancer Agents

A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects on several cancer cell lines, demonstrating the potential of related urea compounds as new anticancer agents. This research opens up avenues for further exploration of similar compounds in cancer therapy (Feng et al., 2020).

Corrosion Inhibition

Research has also shown that triazinyl urea derivatives exhibit effective corrosion inhibition for mild steel in acidic solutions, suggesting that similar compounds could serve as corrosion inhibitors in industrial applications. This provides a basis for developing new materials for protecting metals from corrosion (Mistry et al., 2011).

Molecular Docking and Anticonvulsant Activity

New urea/thiourea derivatives have been synthesized and evaluated for their anticonvulsant activity, with promising results supported by molecular docking studies. These findings suggest that related compounds could be explored for their potential in treating convulsive disorders (Thakur et al., 2017).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-22-11-5-6-12(13(10-11)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEKYDCYXUUPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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